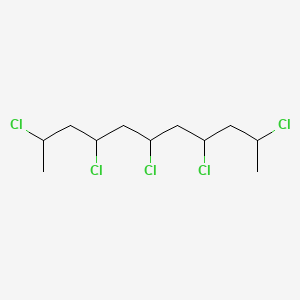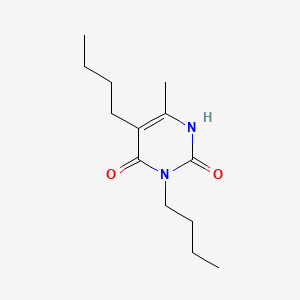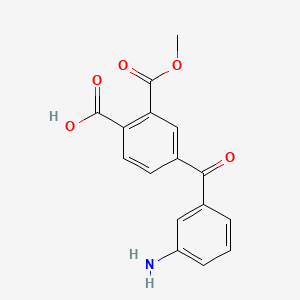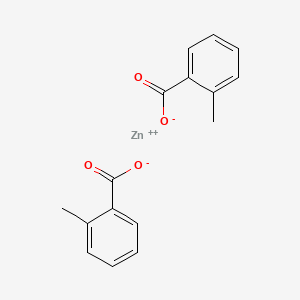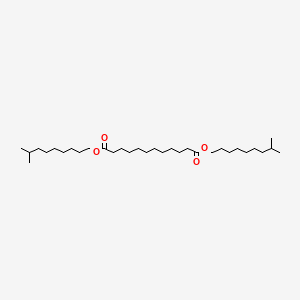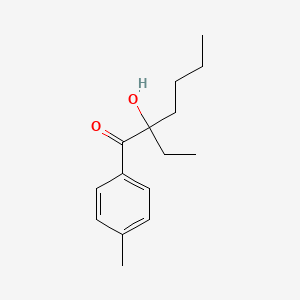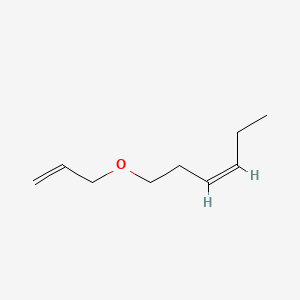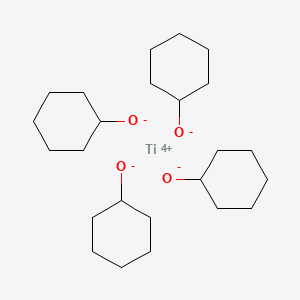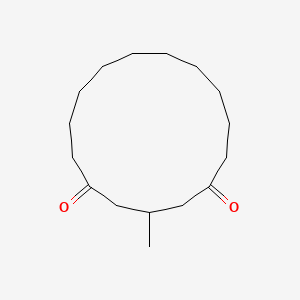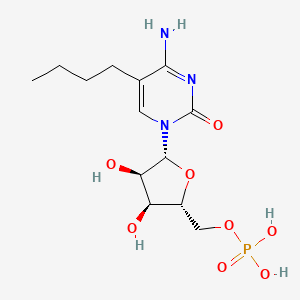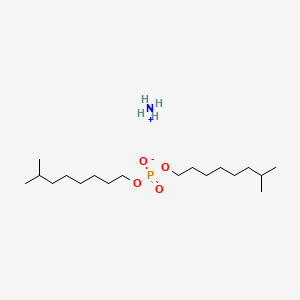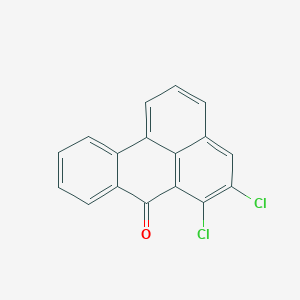
Dichloro-7H-benz(de)anthracen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-7H-benz(de)anthracen-7-one is a chemical compound with the molecular formula C17H8Cl2O. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique structure, which includes two chlorine atoms attached to the benzanthrone core. The presence of these chlorine atoms significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-7H-benz(de)anthracen-7-one typically involves the chlorination of benzanthrone. One common method is the direct chlorination of benzanthrone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where benzanthrone is continuously fed into a reactor along with chlorine gas. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dichloro-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichloro-7H-benz(de)anthracene-7,10-dione.
Reduction: Formation of dichloro-7H-benz(de)anthracen-7-ol.
Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.
Scientific Research Applications
Dichloro-7H-benz(de)anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which Dichloro-7H-benz(de)anthracen-7-one exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, upon light irradiation, it can generate reactive oxygen species, leading to oxidative damage to cellular components. These properties make it a potential candidate for photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: The parent compound without chlorine atoms.
Dichlorobenzanthrone: A similar compound with chlorine atoms at different positions.
Naphthanthrone: Another polycyclic aromatic ketone with a different core structure.
Uniqueness
Dichloro-7H-benz(de)anthracen-7-one is unique due to the specific positioning of the chlorine atoms, which significantly alters its chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications such as photodynamic therapy and the synthesis of specialized dyes and pigments.
Properties
CAS No. |
56943-68-1 |
|---|---|
Molecular Formula |
C17H8Cl2O |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
5,6-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-13-8-9-4-3-7-11-10-5-1-2-6-12(10)17(20)15(14(9)11)16(13)19/h1-8H |
InChI Key |
SMMDPESILPXSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C(=C43)C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


